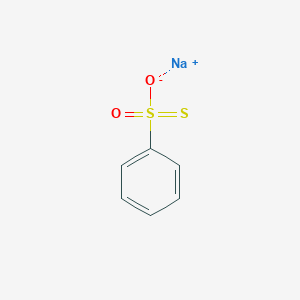
Benzenethionosulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethionosulfonic acid sodium salt, also known as sodium benzenesulfonothioate, is a chemical compound with the molecular formula C₆H₅NaO₂S₂ and a molecular weight of 196.22 g/mol . It appears as a white crystalline solid with a melting point of 275°C (dec.) and is soluble in water . This compound is primarily used as an intermediate in the synthesis of various pesticides and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenethionosulfonic acid sodium salt, can be synthesized through the reaction of benzenesulfonyl chloride with sodium sulfide . The process involves the following steps:
- Dissolve sodium sulfide in water and add toluene.
- Gradually add benzenesulfonyl chloride to the mixture at 30-40°C over 2 hours.
- Maintain the temperature at 50-55°C for 2 hours, then at 70°C for 1 hour.
- Concentrate the mixture under reduced pressure to obtain a mixture of benzenesulfonothioic acid, sodium salt, and sodium chloride .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Sodium hydrosulfide can also be used as an alternative to sodium sulfide .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenethionosulfonic acid sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Benzenesulfonic acid.
Reduction: Benzenethiol.
Substitution: Various substituted benzenesulfonothioates.
Applications De Recherche Scientifique
Industrial Applications
- Synthesis of Thiol Compounds
- Dye Manufacturing
- Electroplating and Metal Treatment
- Biochemical Studies
- Environmental Applications
Case Studies
- Thiol Synthesis
- Dye Stability Enhancement
- Electroplating Efficiency
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Synthesis | Thiol compounds synthesis | Essential for organic reactions |
| Textile Industry | Dye intermediate | Enhances color stability |
| Electroplating | Auxiliary agent | Improves coating quality |
| Biochemical Research | Reagent for assays | Supports various experimental setups |
| Environmental Remediation | Biodegradability studies | Potential for eco-friendly applications |
Mécanisme D'action
The mechanism of action of benzenesulfonothioic acid, sodium salt, involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is attributed to the presence of the sulfonothioic group, which can donate electron density to electrophilic sites .
Comparaison Avec Des Composés Similaires
Sodium benzenesulfonate: Similar in structure but lacks the thio group.
Sodium benzenesulfonic acid: Similar in structure but lacks the thio group.
Sodium thiobenzosulfonate: Similar in structure with a different arrangement of functional groups.
Uniqueness: Benzenethionosulfonic acid sodium salt, is unique due to the presence of both sulfonic and thio groups, which confer distinct chemical reactivity and properties. This dual functionality makes it a versatile intermediate in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
1887-29-2 |
|---|---|
Formule moléculaire |
C6H6NaO2S2 |
Poids moléculaire |
197.2 g/mol |
Nom IUPAC |
sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
Clé InChI |
MRIMYZGCZDCZAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=S)O.[Na] |
Key on ui other cas no. |
1887-29-2 |
Synonymes |
enzenethiosulfonate benzenethiosulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















